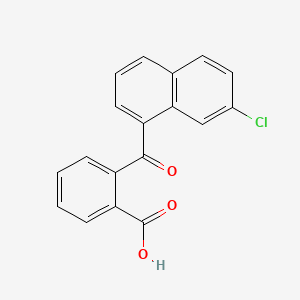
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is a chiral lactone compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a furanone ring with a methyl and isopropyl group attached, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of starting materials such as 4-hydroxy-2-pentanone and isobutyraldehyde, which undergo a cyclization reaction in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma and stability.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. Its unique structure allows it to fit into enzyme active sites, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-5-methyl-: This compound lacks the isopropyl group, making it less sterically hindered.
2(3H)-Furanone, dihydro-5-ethyl-5-(1-methylethyl)-: This compound has an ethyl group instead of a methyl group, altering its chemical properties.
Uniqueness
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups
Properties
CAS No. |
60646-31-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(5S)-5-methyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3)5-4-7(9)10-8/h6H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
SRIXAYZRZQIECO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CCC(=O)O1)C |
Canonical SMILES |
CC(C)C1(CCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)



![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)






![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)
![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
